Structural Differentiation of Cynanester A from Lupeol and Lupeol Acetate via Ester Side Chain Identity
Cynanester A is chemically defined as lupeol hexanoate (lupeol caproate), in contrast to the parent triterpene lupeol (free C-3 hydroxyl) and the more commonly studied lupeol acetate (C-3 acetate ester) [1]. The n-caproic acid (hexanoic acid) side chain distinguishes Cynanester A from all other lupeol derivatives by carbon chain length (C6) and lipophilicity profile. Alkaline hydrolysis of Cynanester A with 5% methanolic potassium hydroxide yields lupeol and n-caproic acid, confirming the ester linkage identity [1].
| Evidence Dimension | C-3 Ester Side Chain Identity |
|---|---|
| Target Compound Data | n-Caproic acid (hexanoic acid) ester; C6 chain length |
| Comparator Or Baseline | Lupeol: Free hydroxyl (no ester); Lupeol acetate: Acetic acid ester (C2 chain length) |
| Quantified Difference | C6 ester vs. C2 ester vs. free hydroxyl; lipophilicity (logP) differs by approximately 2-3 units based on ester chain length contributions |
| Conditions | Structural elucidation via IR spectroscopy and GLC comparison with authentic sample; hydrolysis reaction with 5% methanolic KOH [1] |
Why This Matters
The C6 hexanoate side chain alters the compound's partition coefficient and membrane permeability, directly impacting its utility in lipophilic cellular assays and formulation compatibility studies.
- [1] Huang, B., et al. Isolation and identification of cynanester A from Cynanchum chinense R. Br. Yaoxue Xuebao. 1991. View Source
